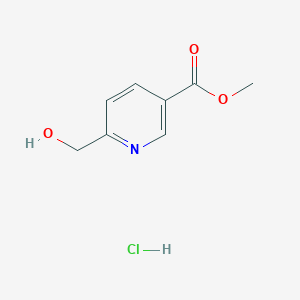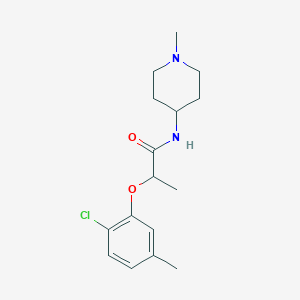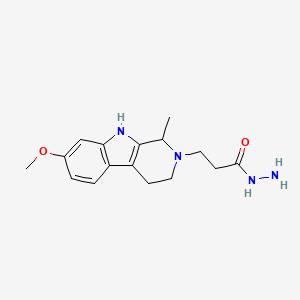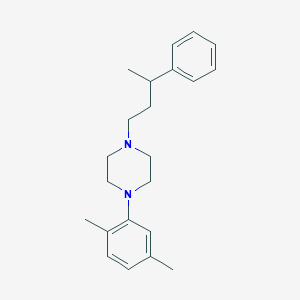
methyl 6-(hydroxymethyl)nicotinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(hydroxymethyl)nicotinate hydrochloride, also known as nicotinyl alcohol, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Methyl 6-(hydroxymethyl)nicotinate hydrochloride has been extensively studied for its potential applications in various fields, including drug delivery, cancer therapy, and neuroprotection. In drug delivery, this compound has been used to enhance the permeability of drugs across the blood-brain barrier, which can improve the efficacy of drugs for treating neurological disorders. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for developing new anticancer drugs. In neuroprotection, this compound has been found to have antioxidant and anti-inflammatory properties, which can protect neurons from damage and prevent neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of methyl 6-(hydroxymethyl)nicotinate hydrochloride is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival and proliferation. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells and animals. In cells, this compound has been shown to increase the production of ATP, which is the main energy source for cells. It has also been found to increase the expression of various antioxidant enzymes, which can protect cells from oxidative stress. In animals, this compound has been found to improve cognitive function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl 6-(hydroxymethyl)nicotinate hydrochloride in lab experiments include its high yield synthesis method, its potential applications in various fields, and its well-studied mechanism of action. However, there are also some limitations to using this compound, including its potential toxicity at high doses and its limited solubility in water.
Direcciones Futuras
There are many future directions for research on methyl 6-(hydroxymethyl)nicotinate hydrochloride. Some potential areas of study include its potential applications in drug delivery, cancer therapy, and neuroprotection, as well as its potential toxicity and safety profile. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in cells. Overall, this compound is a promising compound with many potential applications in various fields, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of methyl 6-(hydroxymethyl)nicotinate hydrochloride involves the reaction of nicotinic acid with formaldehyde in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. This method has been widely used in the laboratory to produce the compound in high yields.
Propiedades
IUPAC Name |
methyl 6-(hydroxymethyl)pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-2-3-7(5-10)9-4-6;/h2-4,10H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIRKNCHCMXVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-(2,4-dimethoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4938510.png)
![2-(4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4938512.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4938526.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)

![3-chloro-5-(4-chlorophenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4938543.png)
![N-butyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4938546.png)
![11-(2,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4938551.png)


![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B4938572.png)
![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)
